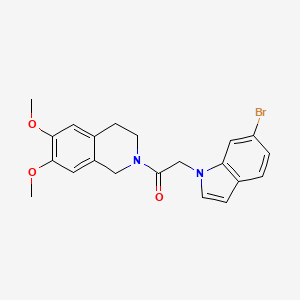![molecular formula C18H13F3N4O B12171385 2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12171385.png)
2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Indol-3-yl)-N-[2-(Trifluormethyl)-1H-benzimidazol-5-yl]acetamid ist eine synthetische organische Verbindung, die sowohl Indol- als auch Benzimidazol-Einheiten aufweist. Diese Strukturen sind bekannt für ihre bedeutenden biologischen Aktivitäten und werden häufig in verschiedenen pharmakologisch aktiven Verbindungen gefunden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1H-Indol-3-yl)-N-[2-(Trifluormethyl)-1H-benzimidazol-5-yl]acetamid beinhaltet typischerweise die Kondensation von 2-(1H-Indol-3-yl)acetonitril mit 2-(Trifluormethyl)-1H-benzimidazol unter spezifischen Reaktionsbedingungen. Der Prozess kann die Verwendung von Katalysatoren und Lösungsmitteln umfassen, um die Reaktion zu erleichtern und die Ausbeute zu verbessern .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Systemen umfassen, um die Reaktionsparameter präzise zu steuern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1H-Indol-3-yl)-N-[2-(Trifluormethyl)-1H-benzimidazol-5-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Bedingungen können je nach gewünschter Reaktion variieren, einschließlich Temperatur, Druck und Lösungsmittelwahl.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart und den Bedingungen ab. So kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga der ursprünglichen Verbindung erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-(1H-Indol-3-yl)-N-[2-(Trifluormethyl)-1H-benzimidazol-5-yl]acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten untersucht.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(1H-Indol-3-yl)-N-[2-(Trifluormethyl)-1H-benzimidazol-5-yl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren .
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(1H-Indol-3-yl)acetonitril: Ein Vorläufer bei der Synthese der Zielverbindung.
2-(Trifluormethyl)-1H-benzimidazol: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
3-(1H-Indol-5-yl)-1,2,4-oxadiazol: Eine Verbindung mit ähnlichen strukturellen Merkmalen und potenziellen biologischen Aktivitäten.
Einzigartigkeit
2-(1H-Indol-3-yl)-N-[2-(Trifluormethyl)-1H-benzimidazol-5-yl]acetamid ist einzigartig aufgrund seiner Kombination aus Indol- und Benzimidazol-Einheiten, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht eine breite Palette von Anwendungen und potenziellen therapeutischen Wirkungen .
Eigenschaften
Molekularformel |
C18H13F3N4O |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)17-24-14-6-5-11(8-15(14)25-17)23-16(26)7-10-9-22-13-4-2-1-3-12(10)13/h1-6,8-9,22H,7H2,(H,23,26)(H,24,25) |
InChI-Schlüssel |
PRHYOSQWKWXDLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methoxyacetamide](/img/structure/B12171304.png)
![4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12171307.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide](/img/structure/B12171315.png)

![N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide](/img/structure/B12171334.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12171340.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B12171346.png)
![N-(5-chloro-2-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12171354.png)

![N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12171376.png)
![4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12171382.png)
![(Z)-5'-(4-methylbenzylidene)-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-thiazolidin]-2'-one](/img/structure/B12171391.png)

